Cas no 2137145-49-2 (tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate)

tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate
- EN300-1163649
- tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate
- 2137145-49-2
-
- インチ: 1S/C14H17ClFNO3/c1-14(2,3)20-13(19)17-11(7-8-18)9-5-4-6-10(15)12(9)16/h4-6,8,11H,7H2,1-3H3,(H,17,19)/t11-/m1/s1
- InChIKey: DVSLFMXLTNQOKS-LLVKDONJSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)[C@@H](CC=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 301.0880993g/mol
- どういたいしつりょう: 301.0880993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163649-5000mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 5000mg |
$3105.0 | 2023-10-03 | ||
Enamine | EN300-1163649-1000mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 1000mg |
$1070.0 | 2023-10-03 | ||
Enamine | EN300-1163649-50mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 50mg |
$900.0 | 2023-10-03 | ||
Enamine | EN300-1163649-100mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 100mg |
$943.0 | 2023-10-03 | ||
Enamine | EN300-1163649-10000mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 10000mg |
$4606.0 | 2023-10-03 | ||
Enamine | EN300-1163649-1.0g |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1163649-500mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 500mg |
$1027.0 | 2023-10-03 | ||
Enamine | EN300-1163649-2500mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 2500mg |
$2100.0 | 2023-10-03 | ||
Enamine | EN300-1163649-250mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 250mg |
$985.0 | 2023-10-03 |
tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamateに関する追加情報
Introduction to Tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate (CAS No. 2137145-49-2)
Tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate, a compound with the chemical identifier CAS No. 2137145-49-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural complexity and unique functional groups of this molecule make it a subject of intense research, particularly in the quest for novel therapeutic agents.
The molecular structure of tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate features a tert-butyl group, a fluorinated phenyl ring, and an oxopropylcarbamate moiety. These components contribute to the compound's distinct chemical properties and reactivity, which are critical for its biological activity. The presence of the 3-chloro-2-fluorophenyl group is particularly noteworthy, as halogenated aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability.
In recent years, there has been a growing interest in the development of carbamate-based compounds for their diverse pharmacological effects. Carbamates are known for their versatility in interacting with biological targets, making them valuable scaffolds for drug design. The specific configuration of the N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate moiety in this compound suggests potential applications in modulating enzyme activity and receptor binding. This has led to its investigation as a lead compound in various therapeutic areas.
One of the most compelling aspects of tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The tert-butyl group, while providing steric hindrance, also serves as a handle for further functionalization, allowing chemists to explore modified derivatives with enhanced properties. The fluorine atom in the phenyl ring further enhances the compound's lipophilicity and metabolic resistance, which are crucial factors in drug design.
The latest research in this domain has highlighted the importance of fluorinated aromatic compounds in developing next-generation therapeutics. Studies have shown that the introduction of fluorine atoms can significantly alter the pharmacokinetic profile of molecules, leading to improved bioavailability and reduced degradation rates. The 3-chloro-2-fluorophenyl moiety in this compound exemplifies how strategic halogenation can be leveraged to optimize drug-like properties.
In addition to its structural attributes, tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders, cancer, and inflammation. These findings are particularly exciting given the increasing demand for targeted therapies that address complex diseases.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in modern pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as 3-chloro-2-fluoroaniline, which is then subjected to various transformations including condensation reactions with carbamic acid derivatives followed by protection-deprotection steps to introduce the tert-butyl group. These synthetic strategies highlight the intricate balance between molecular design and practical synthetic methodology.
The use of chirally defined stereocenters, such as the (1R) configuration in this molecule, underscores the importance of stereochemistry in drug development. Enantiomeric purity is critical for ensuring that a drug candidate exhibits the desired therapeutic effects without unintended side effects. The synthesis and isolation of enantiomerically pure forms of complex molecules like this one represent a significant challenge but also offer substantial rewards in terms of efficacy and safety.
Efforts are ongoing to explore new synthetic routes that improve yield and scalability while maintaining high enantiomeric purity. Advances in catalytic methods and green chemistry principles have opened up new avenues for optimizing these processes. For instance, transition metal-catalyzed reactions have shown promise in facilitating key transformations with high selectivity and minimal waste generation.
The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how different compounds will interact with biological targets before they are synthesized. This approach has accelerated the identification of promising lead compounds like tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate, reducing both time-to-market and development costs.
In conclusion, Tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate (CAS No. 2137145-49-2) stands out as a versatile and promising compound with significant implications for pharmaceutical research and development. Its unique structural features, combined with emerging research findings on halogenated aromatic compounds and carbamate derivatives, position it as a valuable candidate for further exploration into novel therapeutics.
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